molecular formula C9H7Cl2F2NO2 B2921812 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide CAS No. 832122-45-9

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2921812
CAS No.: 832122-45-9
M. Wt: 270.06
InChI Key: WWDMFMODJDSMSY-UHFFFAOYSA-N
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Description

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H7Cl2F2NO2 and a molecular weight of 270.06 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions.

Scientific Research Applications

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Properties

IUPAC Name

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F2NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMFMODJDSMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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